N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide is a synthetic organic compound characterized by the presence of a bromophenyl group and a hexafluoropropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide typically involves the reaction of 4-bromoaniline with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Bromophenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets within the target protein, while the hexafluoropropan-2-yl moiety may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-(4-bromophenyl)-thiazol-2-amine derivatives: Exhibits anticancer activity against breast adenocarcinoma cell lines.
Uniqueness
N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide is unique due to the presence of the hexafluoropropan-2-yl group, which imparts distinct physicochemical properties, such as increased lipophilicity and thermal stability. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C12H11BrF6N2O |
---|---|
Molecular Weight |
393.12 g/mol |
IUPAC Name |
N-[2-(4-bromoanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide |
InChI |
InChI=1S/C12H11BrF6N2O/c1-2-9(22)21-10(11(14,15)16,12(17,18)19)20-8-5-3-7(13)4-6-8/h3-6,20H,2H2,1H3,(H,21,22) |
InChI Key |
ATFIFPUZYQKCCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.